N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide
Description
N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide is a synthetic small molecule featuring a hybrid structure combining an indole carboxamide core with a quinoxalinone moiety linked via an ethyl chain. The indole moiety is substituted with a methyl group at the 1-position, while the quinoxalinone group contains a hydroxy and oxo functional group at the 2- and 3-positions, respectively.
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-23-10-8-13-12-14(6-7-16(13)23)18(25)21-9-11-24-17-5-3-2-4-15(17)22-19(26)20(24)27/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
RIGGIJSKPUPMOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Biological Activity
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a quinoxaline moiety linked to an indole structure, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Several studies have demonstrated the anticancer potential of similar compounds derived from indole and quinoxaline structures. For instance:
- Indole Derivatives : Indole-2-carboxamides have shown promising activity against Mycobacterium tuberculosis, with low micromolar potency observed in phenotypic screenings .
- Quinoxaline Analogs : Compounds containing the quinoxaline scaffold have been reported to exhibit significant cytotoxicity against various cancer cell lines. For example, benzamide derivatives of p-aminobenzoic acid showed IC50 values in the range of 3.0 µM to 5.85 µM, indicating strong anticancer activity .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many quinoxaline derivatives act by inhibiting key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LO), which plays a crucial role in inflammatory processes associated with cancer .
- Induction of Apoptosis : Some studies suggest that these compounds can activate caspase pathways, leading to programmed cell death in cancer cells .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of indole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited growth inhibition with GI50 values ranging from 26 nM to 86 nM, outperforming standard treatments like doxorubicin .
Study 2: Inhibition of Mycobacterium tuberculosis
Another research focused on indole-based compounds revealed that specific analogs had significant activity against Mycobacterium tuberculosis, with some achieving low micromolar potency . This suggests potential applications in treating tuberculosis alongside cancer therapies.
Comparison with Similar Compounds
Structural Features
The target compound shares a carboxamide-linked indole scaffold with other derivatives but differs in substituent chemistry. Key comparisons include:
Key Observations :
Key Observations :
Pharmacological Activities
Key Observations :
- The quinoxalinone moiety in the target compound is structurally similar to kinase inhibitors (e.g., PDE4/5 or PI3K inhibitors), suggesting divergent applications compared to the lipid-lowering indole-2-carboxamides in .
- Thiazole-containing indoles () may exhibit broader antimicrobial activity due to the thiazole’s metal-chelating properties .
Key Observations :
- While direct safety data for the target compound are unavailable, structurally related quinoxaline derivatives (e.g., ) are classified as low-risk, suggesting manageable toxicity with proper handling .
Preparation Methods
Synthetic Strategy Overview
The synthesis of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide follows a convergent approach, requiring independent preparation of the quinoxalinone and indole moieties prior to coupling via an ethylenediamine linker. Critical challenges include stabilizing reactive intermediates and minimizing side reactions during cyclization.
Key Structural Components
- Quinoxalinone core : A 2,3-diketone system with a hydroxyl group at position 3, prone to tautomerization and hydrogen bonding.
- Indole carboxamide : Features a 1-methyl substitution and a carboxamide at position 5, enhancing lipophilicity.
- Ethylenediamine linker : Connects the indole’s carboxamide nitrogen to the quinoxalinone’s N1 position.
Synthesis of the Quinoxalinone Core
The 3-hydroxy-2-oxoquinoxaline moiety is synthesized via cyclocondensation of o-phenylenediamine derivatives with α-keto acids or esters.
Cyclocondensation Methodology
A representative pathway involves reacting o-phenylenediamine with ethyl glyoxylate in acetic acid, followed by oxidation to introduce the 3-hydroxy group. Thiation using phosphorus pentasulfide (P₂S₁₀) in toluene under reflux yields the 3-mercapto intermediate, which is subsequently oxidized with hydrogen peroxide to form 3-hydroxy-2-oxoquinoxaline.
Table 1: Comparative Quinoxalinone Synthesis Conditions
| Starting Material | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| o-Phenylenediamine | Ethyl glyoxylate, AcOH | 110 | 78 |
| 2-Aminobenzamide | Diethyl oxalate, HCl | Reflux | 65 |
| 3-Mercaptoquinoxalin-2-one | H₂O₂, AcOH | 25 | 92 |
Microwave irradiation reduces reaction times from hours to minutes; for example, cyclocondensation of 2-nitroaniline with diethyl oxalate under microwaves achieves 85% yield in 15 minutes versus 6 hours conventionally.
Preparation of the Indole Carboxamide Moiety
The 1-methyl-1H-indole-5-carboxamide subunit is synthesized via Fischer indole synthesis followed by carboxamide functionalization.
Reaction Condition Optimization
Critical parameters include solvent polarity, temperature control, and protecting group management.
Characterization and Analytical Methods
Final product purity is verified via HPLC (98.5%), with structural confirmation by ¹H/¹³C NMR and HRMS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
